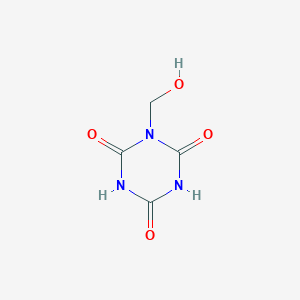
1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione is a chemical compound known for its unique structure and versatile applications. It features a triazinane ring with hydroxymethyl and trione functional groups, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione can be synthesized through several methods. One common route involves the reaction of cyanuric acid with formaldehyde under controlled conditions. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the hydroxymethyl group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where cyanuric acid and formaldehyde are combined in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formic acid or further to carbon dioxide under strong oxidative conditions.
Reduction: The trione groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formic acid, carbon dioxide.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted triazinane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of resins, adhesives, and coatings due to its ability to form stable polymers.
Wirkmechanismus
The mechanism by which 1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione exerts its effects involves interactions with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The trione groups can participate in redox reactions, altering the oxidative state of cellular components.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazinane-2,4,6-trione: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
1-(Methyl)-1,3,5-triazinane-2,4,6-trione: Contains a methyl group instead of a hydroxymethyl group, affecting its solubility and reactivity.
1-(Hydroxymethyl)-1,3,5-triazine: Similar structure but lacks the trione groups, leading to different chemical properties.
Uniqueness: 1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione is unique due to the presence of both hydroxymethyl and trione groups, which confer a combination of reactivity and stability. This makes it particularly valuable in applications requiring specific chemical transformations and interactions.
Eigenschaften
Molekularformel |
C4H5N3O4 |
|---|---|
Molekulargewicht |
159.10 g/mol |
IUPAC-Name |
1-(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C4H5N3O4/c8-1-7-3(10)5-2(9)6-4(7)11/h8H,1H2,(H2,5,6,9,10,11) |
InChI-Schlüssel |
YBUHIGFHWQQVQR-UHFFFAOYSA-N |
Kanonische SMILES |
C(N1C(=O)NC(=O)NC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13140489.png)

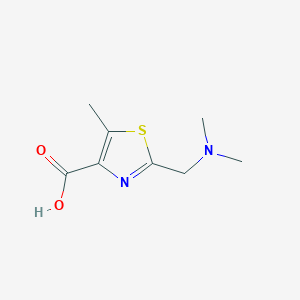
![4-Fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13140496.png)
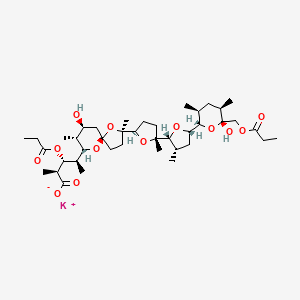
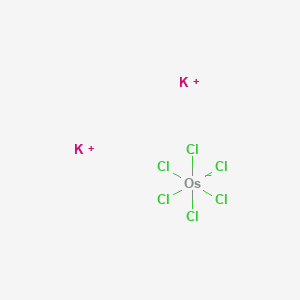
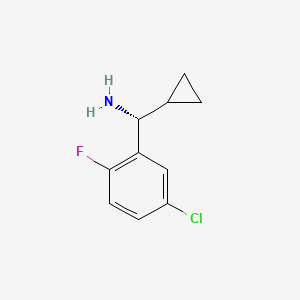
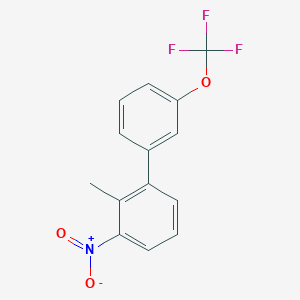
![(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol](/img/structure/B13140551.png)
![7-(Pyrazin-2-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140554.png)
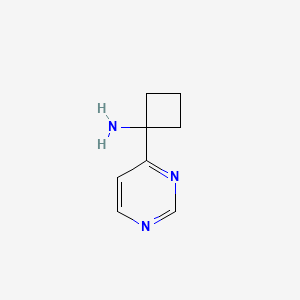
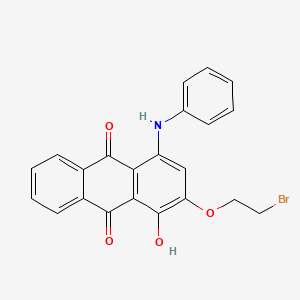
![4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline](/img/structure/B13140575.png)
![Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate](/img/structure/B13140582.png)
